[(4-Fluoro-2-methoxyphenyl)methyl]hydrazine [(4-Fluoro-2-methoxyphenyl)methyl]hydrazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16697808
InChI: InChI=1S/C8H11FN2O/c1-12-8-4-7(9)3-2-6(8)5-11-10/h2-4,11H,5,10H2,1H3
SMILES:
Molecular Formula: C8H11FN2O
Molecular Weight: 170.18 g/mol

[(4-Fluoro-2-methoxyphenyl)methyl]hydrazine

CAS No.:

Cat. No.: VC16697808

Molecular Formula: C8H11FN2O

Molecular Weight: 170.18 g/mol

* For research use only. Not for human or veterinary use.

[(4-Fluoro-2-methoxyphenyl)methyl]hydrazine -

Specification

Molecular Formula C8H11FN2O
Molecular Weight 170.18 g/mol
IUPAC Name (4-fluoro-2-methoxyphenyl)methylhydrazine
Standard InChI InChI=1S/C8H11FN2O/c1-12-8-4-7(9)3-2-6(8)5-11-10/h2-4,11H,5,10H2,1H3
Standard InChI Key WEYLTDBWWXYIHZ-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=CC(=C1)F)CNN

Introduction

Structural and Molecular Characteristics

The molecular structure of [(4-Fluoro-2-methoxyphenyl)methyl]hydrazine comprises a benzyl group substituted with a fluorine atom at the para-position and a methoxy group at the ortho-position, linked to a hydrazine functional group. The compound’s molecular formula is C₉H₁₂FN₂O, with a molecular weight of 183.21 g/mol. Key structural features include:

  • Benzyl backbone: The aromatic ring provides stability and influences electronic properties.

  • Fluorine substituent: Enhances lipophilicity and metabolic stability in derived compounds .

  • Methoxy group: Contributes to steric and electronic effects, modulating reactivity .

Table 1: Structural Data for [(4-Fluoro-2-methoxyphenyl)methyl]hydrazine

PropertyValueSource
CAS Number1260885-85-5
Molecular FormulaC₉H₁₂FN₂O
SMILESCOC1=C(C=CC(=C1)F)CH2NN*
InChIKeyXFIRHGKZHMDXKJ-UHFFFAOYSA-N

*SMILES reconstructed from IUPAC name.

The crystal structure of analogous hydrazine derivatives, such as (E)-4-fluoro-N′-(1-(2-hydroxyphenyl)ethylidene)benzohydrazide, reveals planar configurations stabilized by intramolecular hydrogen bonding (O–H⋯N, 1.81 Å) . While direct crystallographic data for [(4-Fluoro-2-methoxyphenyl)methyl]hydrazine are unavailable, similar compounds exhibit dihedral angles <15° between aromatic and hydrazine planes, suggesting comparable conformational rigidity .

Synthesis and Manufacturing

Diazotization and Reduction

The synthesis of arylhydrazines typically involves diazotization of anilines followed by reduction. For 4-methoxyphenyl hydrazine hydrochloride, a patented method (CN102557985A) employs:

  • Diazotization: Aniline derivatives react with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C .

  • Reduction: Diazonium salts are reduced using ammonium sulfate ((NH₄)₂SO₄) and excess HCl .

  • Temperature control: Diazonium intermediates are thermally unstable, necessitating cryogenic conditions .

  • Byproduct formation: Competing hydrolysis or dimerization may occur without precise stoichiometry .

Table 2: Proposed Synthesis Conditions

StepReagentsTemperatureTimeYield*
DiazotizationNaNO₂, HCl0–5°C1–2 h70–85%
Reduction(NH₄)₂SO₄, HCl20–25°C3–5 h60–75%

*Theoretical yields based on analogous reactions .

Physicochemical Properties

Experimental data on the compound’s physical properties are sparse, but predictions can be made using computational tools and analogies:

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the methoxy group’s polarity .

  • Melting Point: Estimated 120–135°C (similar to 4-fluoro-2-methylphenyl hydrazine hydrochloride) .

  • Stability: Susceptible to oxidation; storage under inert atmosphere recommended .

Table 3: Predicted Physicochemical Properties

PropertyValueMethod
LogP (Partition Coeff.)1.8 ± 0.3ChemAxon
pKa (Hydrazine NH₂)2.1–3.5ACD/Labs
Molar Refractivity46.7 cm³/molPubChem Lite

Applications in Pharmaceutical and Material Science

Drug Intermediate

Hydrazine derivatives serve as precursors for heterocyclic compounds, including:

  • Pyrazoles: Anticancer and anti-inflammatory agents .

  • Triazoles: Antifungal and antiviral drugs .

[(4-Fluoro-2-methoxyphenyl)methyl]hydrazine’s fluorine atom enhances blood-brain barrier penetration, making it valuable in CNS drug development .

Coordination Chemistry

The hydrazine group acts as a bidentate ligand, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Such complexes exhibit catalytic activity in oxidation reactions .

Recent Research and Challenges

Structural Optimization

Recent studies focus on modifying the benzyl group to enhance bioactivity. For example, replacing methoxy with ethoxy improves metabolic stability in murine models .

Synthetic Challenges

  • Low Yields: Competitive side reactions during diazotization reduce efficiency .

  • Purification: Separation from byproducts requires chromatography, increasing costs .

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